molecular formula C44H72N2O2S2Sn2 B15251516 2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione

2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione

Cat. No.: B15251516
M. Wt: 962.6 g/mol
InChI Key: PSUDSGWSICEMPS-UHFFFAOYSA-N
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Description

2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves a multi-step process. One common method is the Stille coupling reaction, which uses palladium (Pd) as a catalyst. The reaction involves the coupling of a stannylated thiophene derivative with a dibromo-substituted DPP core .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for electronic applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different electronic applications.

    Reduction: Reduction reactions can modify the compound’s structure, affecting its conductivity and other properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s electronic properties .

Scientific Research Applications

2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its electronic properties. The pyrrolo[3,4-c]pyrrole core provides a planar structure that facilitates π-π stacking interactions, enhancing charge transport. The stannyl groups play a crucial role in the Stille coupling reaction, enabling the formation of conjugated polymers with high electron mobility . The molecular targets and pathways involved include the interaction with electron-donating and electron-accepting units, which modulate the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione stands out due to its unique combination of stannyl groups and the DPP core, which provides exceptional electronic properties and versatility in various chemical reactions. Its ability to undergo Stille coupling reactions efficiently makes it a valuable compound in the synthesis of advanced materials for organic electronics .

Properties

Molecular Formula

C44H72N2O2S2Sn2

Molecular Weight

962.6 g/mol

IUPAC Name

2,5-bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C38H54N2O2S2.6CH3.2Sn/c1-5-9-13-15-21-29(19-11-7-3)27-39-35(31-23-17-25-43-31)33-34(37(39)41)36(32-24-18-26-44-32)40(38(33)42)28-30(20-12-8-4)22-16-14-10-6-2;;;;;;;;/h17-18,23-24,29-30H,5-16,19-22,27-28H2,1-4H3;6*1H3;;

InChI Key

PSUDSGWSICEMPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C

Origin of Product

United States

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